molecular formula C10H18 B1626131 (R)-trans-Pinane CAS No. 4863-59-6

(R)-trans-Pinane

Cat. No.: B1626131
CAS No.: 4863-59-6
M. Wt: 138.25 g/mol
InChI Key: XOKSLPVRUOBDEW-IWSPIJDZSA-N
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Description

®-trans-Pinane is a bicyclic monoterpene hydrocarbon that is a significant component of essential oils derived from various coniferous trees. It is known for its distinctive pine-like aroma and is used in the fragrance and flavor industries. The compound exists in two enantiomeric forms, with ®-trans-Pinane being one of them.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-trans-Pinane can be synthesized through several methods, including the catalytic hydrogenation of α-pinene. This process typically involves the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the isomerization of α-pinene using acidic catalysts such as sulfuric acid or aluminum chloride.

Industrial Production Methods: Industrially, ®-trans-Pinane is often obtained from the distillation of essential oils from pine trees. The essential oil is subjected to fractional distillation to isolate ®-trans-Pinane. This method is preferred due to its cost-effectiveness and the natural abundance of α-pinene in pine oils.

Chemical Reactions Analysis

Types of Reactions: ®-trans-Pinane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pinane hydroperoxide using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert ®-trans-Pinane to other hydrocarbons, although this is less common.

    Substitution: Halogenation reactions can introduce halogen atoms into the pinane structure, forming compounds like pinane chlorides or bromides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Pinane hydroperoxide: from oxidation.

    Pinane chlorides or bromides: from halogenation.

Scientific Research Applications

®-trans-Pinane has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: Studies have explored its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.

Mechanism of Action

The mechanism by which ®-trans-Pinane exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. Its antimicrobial properties are thought to result from its ability to disrupt microbial cell membranes.

Comparison with Similar Compounds

    α-Pinene: A precursor to ®-trans-Pinane, with similar chemical properties but different applications.

    β-Pinene: Another isomer with distinct fragrance characteristics.

    Camphene: A related bicyclic monoterpene with different industrial uses.

Uniqueness: ®-trans-Pinane is unique due to its specific enantiomeric form, which imparts distinct olfactory properties and potential biological activities. Its stability and ease of extraction from natural sources also make it a valuable compound in various applications.

Properties

IUPAC Name

(1R,2R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKSLPVRUOBDEW-IWSPIJDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2C[C@H]1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197569
Record name (R)-trans-Pinane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4863-59-6
Record name (1R,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4863-59-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-trans-Pinane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004863596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-trans-Pinane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1R-(1α,2α,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane
Source European Chemicals Agency (ECHA)
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Record name PINANE, TRANS-(+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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